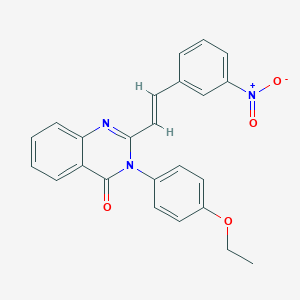

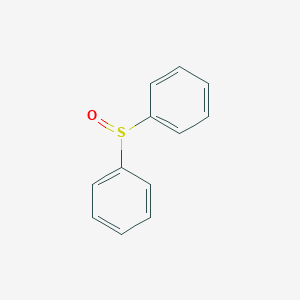

![molecular formula C7H6BrN3 B377192 2-(Bromomethyl)imidazo[1,2-a]pyrimidine CAS No. 135063-63-7](/img/structure/B377192.png)

2-(Bromomethyl)imidazo[1,2-a]pyrimidine

Overview

Description

2-(Bromomethyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a fused imidazo-pyrimidine ring system with a bromomethyl substituent at the second position

Scientific Research Applications

2-(Bromomethyl)imidazo[1,2-a]pyrimidine has diverse applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer properties.

Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: Acts as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Future Directions

Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . They have been recognized as a “drug prejudice” scaffold and exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that 2-(Bromomethyl)imidazo[1,2-a]pyrimidine and related compounds could have potential applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)imidazo[1,2-a]pyrimidine typically involves the bromination of imidazo[1,2-a]pyrimidine derivatives. One common method is the reaction of imidazo[1,2-a]pyrimidine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively introduces the bromomethyl group at the second position of the imidazo[1,2-a]pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyrimidine carboxylic acids.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions are often performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Major Products:

Nucleophilic Substitution: Yields various substituted imidazo[1,2-a]pyrimidines depending on the nucleophile used.

Oxidation: Produces imidazo[1,2-a]pyrimidine carboxylic acids.

Reduction: Results in the formation of 2-methylimidazo[1,2-a]pyrimidine.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)imidazo[1,2-a]pyrimidine involves its interaction with biological macromolecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the modulation of their function. This compound can inhibit enzyme activity by alkylating active site residues or interfere with DNA replication by binding to nucleophilic sites on the DNA strand .

Comparison with Similar Compounds

- 2-Methylimidazo[1,2-a]pyrimidine

- 2-Chloromethylimidazo[1,2-a]pyrimidine

- 2-(Hydroxymethyl)imidazo[1,2-a]pyrimidine

Comparison: 2-(Bromomethyl)imidazo[1,2-a]pyrimidine is unique due to its bromomethyl substituent, which imparts distinct reactivity compared to its analogs. The bromine atom is a good leaving group, making this compound highly reactive in nucleophilic substitution reactions. In contrast, 2-methylimidazo[1,2-a]pyrimidine is less reactive due to the absence of a leaving group, while 2-chloromethylimidazo[1,2-a]pyrimidine and 2-(hydroxymethyl)imidazo[1,2-a]pyrimidine exhibit different reactivity profiles based on their substituents .

Properties

IUPAC Name |

2-(bromomethyl)imidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-4-6-5-11-3-1-2-9-7(11)10-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNVMTGTABUWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2N=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201280342 | |

| Record name | 2-(Bromomethyl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201280342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135063-63-7 | |

| Record name | 2-(Bromomethyl)imidazo[1,2-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135063-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201280342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Ditert-butyl-6-[3-(3,5-ditert-butyl-2-hydroxyphenyl)-2-(2-hydroxyphenyl)-1-imidazolidinyl]phenol](/img/structure/B377118.png)

![N-[2-(tert-butylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B377120.png)

![6-[4-(Decyloxy)phenyl]-2-(4-heptylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B377126.png)

![2-(4-Heptylphenyl)-6-[4-(4-pentylcyclohexyl)phenyl]imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B377128.png)

![3-(4'-fluoro[1,1'-biphenyl]-4-yl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole](/img/structure/B377131.png)

![2-(2-Chlorophenyl)-6-[4-(nonyloxy)phenyl]imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B377132.png)

![3,5-Bis[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B377133.png)